An In-depth Technical Guide to 4-Amino-5-chloropyridine-3-sulfonamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-Amino-5-chloropyridine-3-sulfonamide: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 4-Amino-5-chloropyridine-3-sulfonamide, a pyridine derivative with potential applications in medicinal chemistry and drug development. While publicly available data on this specific compound is limited, this document consolidates known information and provides expert insights into its chemical characteristics, plausible synthetic routes, and prospective biological significance based on the analysis of structurally related compounds.
Introduction: A Promising Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug discovery, forming the basis of a wide array of therapeutic agents with antibacterial, anti-carbonic anhydrase, and anti-inflammatory properties.[1][2][3] Similarly, the aminopyridine moiety is a privileged structure in medicinal chemistry, found in drugs targeting a range of biological pathways. The convergence of these two pharmacophores in 4-Amino-5-chloropyridine-3-sulfonamide suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound, highlighting its key features and potential for further investigation.
Chemical Structure and Identifiers
The molecular structure of 4-Amino-5-chloropyridine-3-sulfonamide comprises a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 5-position, and a sulfonamide group at the 3-position.
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IUPAC Name: 4-Amino-5-chloropyridine-3-sulfonamide
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CAS Number: 1352496-64-0
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Molecular Formula: C₅H₆ClN₃O₂S
Below is a two-dimensional representation of the chemical structure:
Caption: 2D Chemical Structure of 4-Amino-5-chloropyridine-3-sulfonamide.
Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of 4-Amino-5-chloropyridine-3-sulfonamide is not yet available in the public domain. However, some fundamental properties can be stated.
| Property | Value | Source(s) |
| Molecular Weight | 207.64 g/mol | [4] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available | |
| Appearance | Data not publicly available |
Note: The determination of properties such as melting point, boiling point, and solubility requires experimental analysis.
Synthesis of 4-Amino-5-chloropyridine-3-sulfonamide: A Proposed Pathway
While a specific, validated synthesis protocol for 4-Amino-5-chloropyridine-3-sulfonamide is not documented in readily accessible literature, a plausible synthetic route can be devised based on established chemical transformations of pyridine derivatives. A logical approach would involve the sulfonation of a suitable aminodichloropyridine precursor, followed by amination of the resulting sulfonyl chloride. A potential precursor for this synthesis is 4-Amino-3,5-dichloropyridine.[4][5]
The proposed two-step synthesis is outlined below:
Caption: Proposed synthesis of 4-Amino-5-chloropyridine-3-sulfonamide.
Step-by-Step Proposed Methodology
Step 1: Sulfonation of 4-Amino-3,5-dichloropyridine
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-Amino-3,5-dichloropyridine.
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Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The use of a suitable solvent, such as chloroform or dichloromethane, may be necessary to facilitate the reaction.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate, the sulfonyl chloride intermediate, is then collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amination of 4-Amino-3,5-dichloropyridine-x-sulfonyl chloride
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Reaction Setup: The dried sulfonyl chloride intermediate is dissolved in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) in a sealed reaction vessel.
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Reagent Addition: The solution is cooled in an ice bath, and an excess of an ammonia source, such as aqueous or gaseous ammonia, is introduced.
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Reaction: The vessel is sealed and the reaction is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by TLC or HPLC.
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield 4-Amino-5-chloropyridine-3-sulfonamide.
Potential Applications in Drug Development
The chemical architecture of 4-Amino-5-chloropyridine-3-sulfonamide positions it as a compound of interest for drug discovery. The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial and anticancer properties.[2][3] The aminopyridine scaffold is also prevalent in a variety of clinically used drugs.[5]
Derivatives of structurally similar compounds, such as 4-chloropyridine-3-sulfonamide, have been investigated as inhibitors of carbonic anhydrases, enzymes that are implicated in several diseases, including cancer.[6] Therefore, it is plausible that 4-Amino-5-chloropyridine-3-sulfonamide and its derivatives could exhibit interesting pharmacological profiles. Further research is warranted to explore its potential as:
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An antibacterial agent: The sulfonamide group could interfere with folic acid synthesis in bacteria.[1]
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An anticancer agent: The compound could serve as a scaffold for the development of inhibitors of kinases or other enzymes involved in cancer cell proliferation.
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A carbonic anhydrase inhibitor: The sulfonamide moiety is a key feature of many potent carbonic anhydrase inhibitors.
Standard Experimental Protocols for Characterization
For any newly synthesized batch of 4-Amino-5-chloropyridine-3-sulfonamide, a thorough characterization is essential to confirm its identity and purity. The following are standard protocols for its spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR):
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Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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The expected spectrum would show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.
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¹³C NMR (Carbon-13 NMR):
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Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.
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Acquire the spectrum on a spectrometer equipped with a broadband probe.
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The spectrum will reveal the number of unique carbon environments in the molecule.
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Infrared (IR) Spectroscopy
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Attenuated Total Reflectance (ATR)-FTIR:
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Place a small amount of the solid sample directly on the ATR crystal.
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Apply pressure to ensure good contact.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Characteristic peaks for N-H stretching (amino and sulfonamide groups), S=O stretching (sulfonamide group), and C-Cl stretching are expected.
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Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS):
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
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Acquire the mass spectrum in positive or negative ion mode.
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The exact mass of the molecular ion should be determined and compared with the calculated theoretical mass to confirm the elemental composition.
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Conclusion and Future Directions
4-Amino-5-chloropyridine-3-sulfonamide represents an intriguing, yet underexplored, molecule with significant potential as a building block in the synthesis of novel, biologically active compounds. While the current body of public knowledge on this specific chemical entity is sparse, its structural features, combining both a sulfonamide and an aminopyridine moiety, suggest a promising starting point for medicinal chemistry campaigns.
The proposed synthetic pathway outlined in this guide offers a viable route for its preparation, which would enable a thorough investigation of its physicochemical properties and biological activities. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic and crystallographic characterization, and screening for a range of biological targets, particularly those where sulfonamides and aminopyridines have shown therapeutic promise. Such studies will be crucial in unlocking the full potential of 4-Amino-5-chloropyridine-3-sulfonamide in the landscape of modern drug discovery.
Sources
- 1. EP0003383A2 - 4-Amino-3-sulfonamido pyridine derivatives - Google Patents [patents.google.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Bot Verification [rasayanjournal.co.in]
